p,p'-Sulfonyldianiline-N,N'-digalactoside
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Overview
Description
p,p’-Sulfonyldianiline-N,N’-digalactoside is a chemical compound with the molecular formula C24H32N2O12S and a molecular weight of 572.58 g/mol . It is characterized by its mixed stereochemistry and contains multiple stereocenters . This compound is known for its unique structure, which includes a sulfonyl group and two galactoside moieties attached to a dianiline core.
Preparation Methods
The synthesis of p,p’-Sulfonyldianiline-N,N’-digalactoside typically involves the reaction of p,p’-sulfonyldianiline with galactose derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like pyridine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
p,p’-Sulfonyldianiline-N,N’-digalactoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
p,p’-Sulfonyldianiline-N,N’-digalactoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of p,p’-Sulfonyldianiline-N,N’-digalactoside involves its interaction with specific molecular targets and pathways. The sulfonyl group and galactoside moieties play a crucial role in its binding affinity and specificity towards target molecules. The compound can modulate biochemical pathways by influencing enzyme activity and receptor interactions .
Comparison with Similar Compounds
p,p’-Sulfonyldianiline-N,N’-digalactoside can be compared with other similar compounds such as:
Bis(4-aminophenyl)sulfone: This compound lacks the galactoside moieties and has different chemical properties and applications.
N,N’-Bis(galactosyl)amine: This compound contains galactoside moieties but lacks the sulfonyl group, resulting in different reactivity and biological activity.
The uniqueness of p,p’-Sulfonyldianiline-N,N’-digalactoside lies in its combined structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
1329-37-9 |
---|---|
Molecular Formula |
C24H32N2O12S |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[4-[4-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]sulfonylanilino]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H32N2O12S/c27-9-15-17(29)19(31)21(33)23(37-15)25-11-1-5-13(6-2-11)39(35,36)14-7-3-12(4-8-14)26-24-22(34)20(32)18(30)16(10-28)38-24/h1-8,15-34H,9-10H2/t15-,16-,17+,18+,19+,20+,21-,22-,23?,24?/m1/s1 |
InChI Key |
WXCZDFLSCLWVSR-FHVCQGAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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